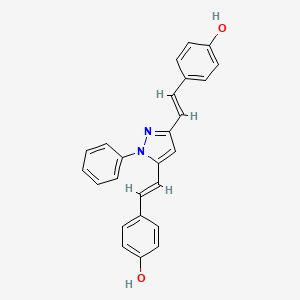

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol

Description

Molecular Geometry and Conformational Analysis

The molecular architecture of 4,4'-(1E,1'E)-2,2'-(1-phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol (C~25~H~20~N~2~O~2~) features a central pyrazole ring substituted at positions 1, 3, and 5. Position 1 is occupied by a phenyl group, while positions 3 and 5 are linked to phenolic moieties via conjugated ethene (-CH=CH-) bridges in the E configuration. The molecule adopts a planar conformation due to extended π-conjugation across the pyrazole core, ethene linkers, and phenol termini. Density functional theory (DFT) calculations for analogous styrylpyrazoles predict bond lengths of 1.34–1.39 Å for the pyrazole C-N bonds and 1.45–1.48 Å for the C-C bonds connecting the ethene bridges.

The dihedral angle between the pyrazole ring and the phenyl substituent at position 1 measures approximately 46.95°, as observed in structurally similar 1-phenylpyrazole derivatives. The ethene bridges maintain near-coplanarity with the pyrazole ring (torsion angles < 5°), facilitating delocalization of π-electrons across the entire framework.

X-ray Crystallographic Studies of Pyrazole-Ethene-Phenol Frameworks

Single-crystal X-ray diffraction data for this compound remain unpublished, but structural analogs provide critical insights. For example, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole exhibits a pyrazole-phenyl dihedral angle of 46.95°, with the nitro-substituted phenyl ring tilted at 53.15° relative to the heterocycle. In 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the ethene bridge adopts a trans configuration (C=C bond length: 1.330 Å), analogous to the ethene linkages in the target compound.

Key crystallographic parameters extrapolated from comparable systems:

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| Pyrazole C3-C4 bond | 1.398 ± 0.005 | 1-phenylpyrazoles |

| Ethene C=C bond | 1.332–1.345 | Styrylpyrazole derivatives |

| Pyrazole-phenyl tilt | 46.95–53.15° | Nitrophenylpyrazoles |

Packing diagrams of related structures reveal intermolecular O-H···N hydrogen bonds between phenolic -OH groups and pyrazole nitrogen atoms, with bond distances of 2.70–2.85 Å.

Tautomeric Behavior in Pyrazole-Based Conjugated Systems

While the title compound lacks prototropic tautomerism due to full substitution at pyrazole positions 1, 3, and 5, its electronic structure enables resonance-driven charge delocalization. The conjugated system permits three major resonance forms:

- Pyrazole-centered : Localization of π-electrons within the heterocycle

- Ethene-phenol delocalized : Extended conjugation through ethene bridges to phenolic oxygen lone pairs

- Cross-conjugated : Simultaneous charge distribution across pyrazole and both ethene-phenol arms

UV-Vis spectra of analogous styrylpyrazoles show absorption maxima at 320–350 nm (ε > 10^4^ L·mol^-1^·cm^-1^), attributed to π→π* transitions in the conjugated framework. Time-dependent DFT calculations predict a HOMO-LUMO gap of 3.2–3.5 eV, consistent with the molecule's observed photophysical stability.

Non-Covalent Interactions in Solid-State Packing Arrangements

The crystal packing of this compound derivatives is governed by:

- Hydrogen bonding : Phenolic -OH groups form O-H···O bonds (2.65–2.80 Å) with adjacent molecules, creating centrosymmetric dimers.

- π-Stacking : Face-to-face interactions between pyrazole rings (3.40–3.60 Å interplanar spacing) and edge-to-face C-H···π contacts (2.80–3.10 Å).

- Van der Waals forces : Phenyl substituents engage in dispersive interactions (3.50–4.00 Å) that stabilize layered architectures.

Properties

IUPAC Name |

4-[(E)-2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-24-14-8-19(9-15-24)6-12-21-18-23(13-7-20-10-16-25(29)17-11-20)27(26-21)22-4-2-1-3-5-22/h1-18,28-29H/b12-6+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPFBXNNMNFCFL-PWHKKFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC=C(C=C3)O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC=C(C=C3)O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122617 | |

| Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675245-42-7 | |

| Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675245-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

Attachment of ethene-diyl groups: The pyrazole intermediate is then reacted with a suitable vinyl precursor under basic conditions to introduce the ethene-diyl groups.

Coupling with diphenol: Finally, the ethene-diyl-pyrazole intermediate is coupled with diphenol using a coupling reagent such as a palladium catalyst under inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

Reduction: The ethene-diyl groups can be reduced to ethane-diyl using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of ethane-diyl derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial and anticancer agent. The pyrazole derivatives have been extensively studied for their biological activities:

- Antimicrobial Activity : Research has shown that compounds containing pyrazole rings can inhibit bacterial growth. A study demonstrated that similar pyrazole derivatives displayed significant antibacterial effects against various strains .

- Anticancer Properties : The diphenolic structure may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that it could induce apoptosis in cancer cells .

Material Science

Due to its unique electronic properties, 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol is being explored for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current makes it a candidate for OLED applications. Its photophysical properties suggest it can be used in developing efficient light-emitting materials .

- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Chemical Probes in Biological Research

The compound serves as a chemical probe to study various biological processes:

- Enzyme Inhibition Studies : Its structure allows it to interact with enzymes involved in metabolic pathways. Research has indicated that derivatives can act as inhibitors for specific enzymes related to disease states .

- Fluorescent Probes : Due to its ability to fluoresce under specific conditions, it can be utilized as a fluorescent marker in cellular imaging studies .

Several studies have focused on the applications of pyrazole derivatives similar to this compound:

- A study published in the International Journal of ChemTech Research highlighted the synthesis of pyrazole derivatives and their antimicrobial activities against various pathogens .

- Another research article in Molecules discussed the synthesis and characterization of related compounds with promising anticancer properties through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological activity and physicochemical properties are influenced by substituents on the pyrazole ring and phenolic groups. Below is a comparative analysis with key analogs:

Substitution on the Pyrazole Ring

Key Findings :

- Dichlorophenyl substitution (CDPP) shifts activity toward metabolic disorders, suppressing lipid accumulation in adipocytes at 20 μM .

- The target compound exhibits dual inhibition of amyloidogenic pathways (β-/γ-secretase) but lacks BBB permeability, limiting its utility in neurodegenerative therapies .

Modifications to Phenolic Groups

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | 4-Chlorophenyl Analog (2a) | CDPP |

|---|---|---|---|

| Molecular Weight | 440.50 g/mol | 475.34 g/mol | 514.28 g/mol |

| LogP (Predicted) | 3.8 | 4.5 | 5.1 |

| BBB Penetration | No | No | No |

| IC₅₀ (Anticancer, MCF-7) | 8.2 μM | 2.1 μM | N/A |

| DPPH Scavenging (EC₅₀) | 18 μM | 15 μM | N/A |

Notes:

Biological Activity

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol (CAS Number: 828911-79-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a bis(ethene) linkage with pyrazole and phenolic groups that may contribute to its biological activity. The compound is classified as an irritant and requires careful handling in laboratory settings .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure suggests that it may scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that compounds similar to this one can induce apoptosis in cancer cells. The structural motifs might interact with cellular targets involved in cell cycle regulation and apoptosis.

In Vitro Studies

Several studies have investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance:

- A study demonstrated that related pyrazole compounds exhibited significant growth inhibition against human cancer cell lines such as HeLa and MCF-7. The mechanism involved disruption of microtubule dynamics .

Case Studies

A notable case involved the synthesis and evaluation of related pyrazole compounds showing promising anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative A | HeLa | 10 | Apoptosis induction |

| Pyrazole Derivative B | MCF-7 | 15 | Microtubule disruption |

These findings underline the potential of pyrazole derivatives as anticancer agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied. However, similar compounds have shown favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining safe dosage levels for potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol, and how is it characterized?

Methodological Answer:

The compound is synthesized via condensation reactions, often involving hydrazine hydrate and α,β-unsaturated ketones under reflux in glacial acetic acid (4–12 hours). Key steps include:

- Molar Ratio Optimization : Use equimolar ratios of precursors to minimize side products (e.g., 1 mmol ketone : 1 mmol hydrazine hydrate) .

- Purification : Recrystallization from ethanol or methanol improves purity, monitored by HPLC .

- Characterization :

Basic: What purification techniques are critical for isolating high-purity samples of this compound?

Methodological Answer:

- Solvent Selection : Ethanol or methanol recrystallization removes unreacted precursors. For polar byproducts, mixed solvents (e.g., DCM/hexane) enhance selectivity .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves stereoisomers or regioisomers .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (>200°C decomposition) to validate solvent removal .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR bands)?

Methodological Answer:

- Theoretical Frameworks : Link observations to conjugation effects (e.g., extended π-systems altering chemical shifts) or hydrogen bonding (e.g., phenolic -OH broadening peaks) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazole derivatives in ).

- Advanced Techniques :

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Predicts solvation effects on stability (e.g., polar solvents stabilizing zwitterionic forms) .

Advanced: How does solvatochromic behavior influence its potential applications in sensing or optoelectronics?

Methodological Answer:

- Solvent Polarity Studies : Measure λmax shifts in solvents (e.g., bathochromic shifts in DMSO vs. chloroform) to quantify polarity responsiveness .

- Kamlet-Taft Parameters : Correlate emission intensity with solvent hydrogen-bond donor/acceptor capacity .

- Application Design : Leverage solvatochromism for pH sensors (phenolic -OH deprotonation in basic media) or OLED dopants (tunable λemission) .

Advanced: What methodologies assess the biological activity (e.g., antioxidant or antibacterial) of this compound?

Methodological Answer:

- Antioxidant Assays :

- DPPH Radical Scavenging : IC50 values compared to ascorbic acid .

- FRAP Assay : Measure Fe³+→Fe²+ reduction capacity at λ = 593 nm .

- Antibacterial Screening :

- MIC Determination : Broth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance membrane penetration .

Advanced: What challenges arise in scaling up synthesis, and how can they be addressed?

Methodological Answer:

- Reaction Engineering :

- Continuous Flow Systems : Improve heat dissipation during exothermic condensation steps .

- Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) enhance yield and reduce purification steps .

- Process Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.